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molecular formula C7H9N3O B158828 2-Aminobenzhydrazide CAS No. 1904-58-1

2-Aminobenzhydrazide

Cat. No. B158828
M. Wt: 151.17 g/mol
InChI Key: GRWMSCBKWMQPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04334015

Procedure details

The intermediate o-aminobenzhydrazide is prepared by refluxing 151 g (1.0 mol) methyl anthranilate and 55 g (1.1 mol) 64% aqueous hydrazine in a 250 ml round bottom flask for 2 hours. The product is recrystallized from 1.0 liter ethyl alcohol yielding 75 g of a light yellow solid, melting at 119°-121° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[NH2:12][NH2:13]>>[NH2:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([NH:12][NH2:13])=[O:10]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
55 g
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is recrystallized from 1.0 liter ethyl alcohol yielding 75 g of a light yellow solid, melting at 119°-121° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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